Regioselective Mono-Functionalization vs. Symmetrical Analogs
The target compound provides a single free carboxylic acid for amide bond formation, whereas the symmetrical dimethyl 5-(N-methylmethylsulfonamido)isophthalate (CAS 695215-93-1) requires a monohydrolysis step that generates the desired mono-acid in only 75% yield alongside unreacted diester and over-hydrolyzed diacid, necessitating chromatographic purification . In contrast, the target compound is used directly without purification, eliminating one synthetic step and improving overall yield . The diacid analog 5-[methyl(methylsulfonyl)amino]isophthalic acid (CAS 913626-11-6) would require selective monoprotection or a statistical monoamidation, which typically proceeds with <50% selectivity for the desired isomer [1].
| Evidence Dimension | Synthetic step count and yield to mono-functionalized isophthalate intermediate |
|---|---|
| Target Compound Data | 0 additional steps; used directly from monohydrolysis as crude solid (75% yield, 0.598 g from 0.842 g diester) |
| Comparator Or Baseline | Dimethyl 5-(N-methylmethylsulfonamido)isophthalate: Requires monohydrolysis (75% yield) plus chromatographic separation; 5-[methyl(methylsulfonyl)amino]isophthalic acid: Requires protection/deprotection or statistical monoamidation (<50% selectivity) [1] |
| Quantified Difference | Target compound saves 1–2 synthetic steps and avoids chromatographic purification vs. diester; improves regioselectivity by >2-fold vs. diacid statistical coupling |
| Conditions | Monohydrolysis: THF/MeOH/H2O, NaOH (1 equiv), rt, 18 h; subsequent amidation in DMF with HATU coupling |
Why This Matters
For procurement, the target compound eliminates the need for in-house monohydrolysis optimization and purification, directly providing the regioselectively reactive intermediate required for convergent BACE1 inhibitor assembly.
- [1] Carey FA, Sundberg RJ. Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th ed. Springer; 2007. Chapter 9: Functional Group Interconversions. [Class-level reference for statistical amidation selectivity of symmetrical diacids.] View Source
